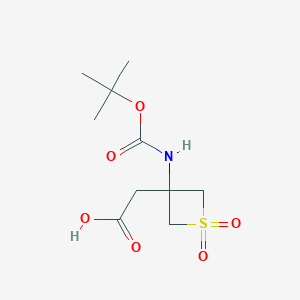
4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid” is also known as "Methyl ( {2- [ (tert-butoxycarbonyl)amino]-3-phenylpropanoyl}amino)acetate" . It has a linear formula of C17H24N2O5 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(NCC(OC)=O)C(NC(OC(C)(C)C)=O)CC1=CC=CC=C1 . This string represents the connectivity and orientation of the atoms in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 689.83900 . Other physical and chemical properties such as melting point, boiling point, flash point, density, water solubility, index of refraction, and LogP are not available in the retrieved data .Aplicaciones Científicas De Investigación
Anticancer Drug Delivery
Peptide-based hydrogels, including Boc-phenylalanine hydrogels, have gained attention for their biocompatibility, biodegradability, and mechanical stability. In the context of anticancer drug delivery, these hydrogels can serve as drug carriers. Their high water absorption capacity allows efficient loading of therapeutic agents, while their injectability facilitates localized drug release. Researchers are exploring Boc-phenylalanine hydrogels as platforms for targeted chemotherapy, improving drug bioavailability, and minimizing side effects .
Antimicrobial and Wound Healing Materials
Boc-phenylalanine hydrogels exhibit antibacterial properties, making them promising candidates for wound healing applications. These hydrogels can create a protective barrier, promote tissue regeneration, and prevent infection. Their tunable properties allow customization for specific wound types, enhancing wound closure and tissue repair .
3D Bioprinting and Tissue Engineering
Peptide-based hydrogels, including Boc-phenylalanine hydrogels, are used in 3D bioprinting and tissue engineering. Their tissue-like elasticity and biocompatibility make them suitable for creating scaffolds that mimic natural tissues. Researchers are investigating Boc-phenylalanine hydrogels for applications such as cartilage repair, bone regeneration, and organ-on-a-chip systems .
Vaccines
Boc-phenylalanine hydrogels can be functionalized to deliver antigens and adjuvants, enhancing vaccine efficacy. Their injectability allows for subcutaneous or intramuscular administration. Researchers are exploring these hydrogels for vaccine development, particularly in cancer immunotherapy and infectious disease prevention .
Direcciones Futuras
Peptide-based compounds like “4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid” have attracted increasing attention for biological applications and diagnostic research due to their impressive features including biocompatibility and biodegradability, injectability, mechanical stability, high water absorption capacity, and tissue-like elasticity . They are being explored in the field of anticancer drug delivery, antimicrobial and wound healing materials, 3D bioprinting and tissue engineering, and vaccines .
Propiedades
IUPAC Name |
4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(24)20-14(12-13-8-5-4-6-9-13)16(23)19-11-7-10-15(21)22/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATKQBMBHKZQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)
![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)
![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/no-structure.png)



![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)
![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)
![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)

